2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride
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Overview
Description
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H14BrClN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride typically involves the reaction of 4-methylpiperazine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution: Formation of substituted piperazines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)ethanone
- 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrobromide
- 1-(4-Methylpiperazin-1-yl)propan-2-one
Uniqueness
The presence of the bromine atom allows for selective reactions and interactions, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-bromo-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrN2O.ClH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOIRVRTSCJROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CBr.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112677-73-3 |
Source
|
Record name | Ethanone, 2-bromo-1-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112677-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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